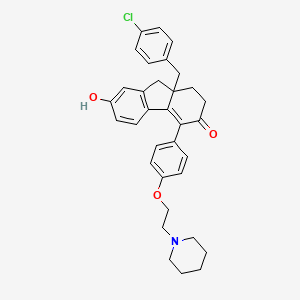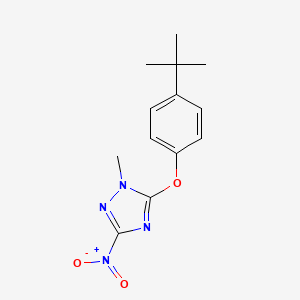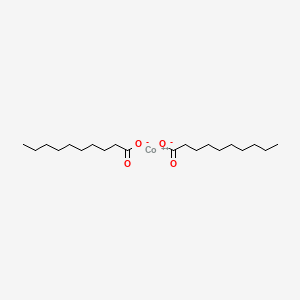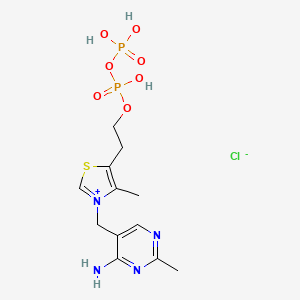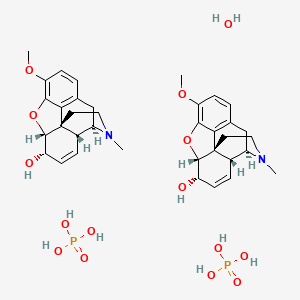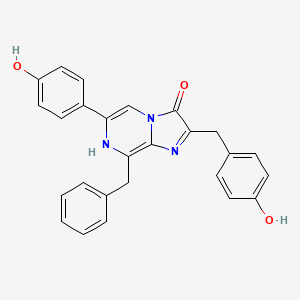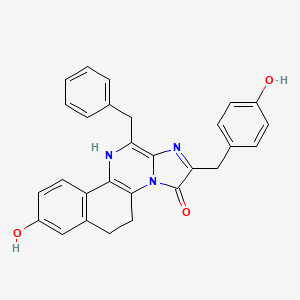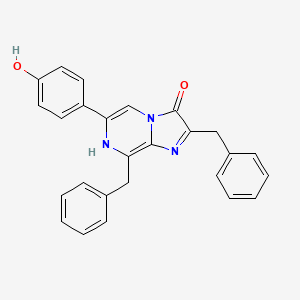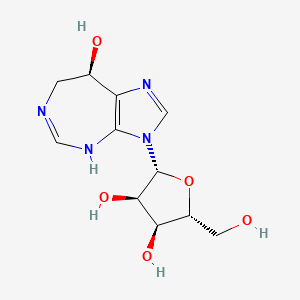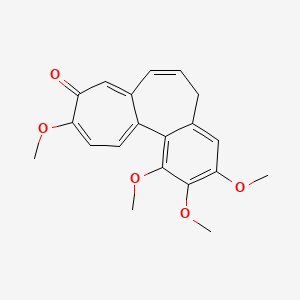![molecular formula C25H23Cl2N5O3 B1669352 N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide CAS No. 1018674-83-3](/img/structure/B1669352.png)
N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide
Übersicht
Beschreibung
CVT-11127 is an inhibitor of StearoylCoA Desaturase-1 (SCD1).
Wissenschaftliche Forschungsanwendungen
Inhibition of StearoylCoA Desaturase Activity
CVT-11127 is a potent inhibitor of StearoylCoA Desaturase (SCD) activity . SCD is an enzyme that produces monounsaturated fatty acids (MUFA), which are key molecules for cancer cell proliferation . Inhibition of SCD activity with CVT-11127 has been shown to reduce lipid synthesis and impair proliferation in human lung cancer cells .
Blockage of Cell Cycle Progression
CVT-11127 has been shown to block the progression of the cell cycle through the G1/S boundary . This means that it can prevent cells from entering the S phase, where DNA replication occurs, thus inhibiting cell proliferation .
Induction of Programmed Cell Death
In addition to blocking cell cycle progression, CVT-11127 can also trigger programmed cell death, also known as apoptosis . This makes it a potential therapeutic agent for cancer treatment .
Potential for Lung Cancer Research
Given its effects on cell cycle progression and apoptosis, CVT-11127 has significant potential for lung cancer research . It could be used to develop new therapeutic strategies for treating this disease .
Effects on Lipid Synthesis
CVT-11127’s inhibition of SCD activity leads to a reduction in lipid synthesis . This is because SCD is involved in the production of monounsaturated fatty acids, which are key components of cell lipids .
Interaction with Other Compounds
The effects of CVT-11127 on cell proliferation and lipid synthesis can be fully reversed by oleic acid, palmitoleic acid, or cis-vaccenic acid . This suggests that these fatty acids could potentially be used in combination with CVT-11127 for therapeutic purposes .
Wirkmechanismus
Target of Action
CVT-11127, also known as N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide, primarily targets Stearoyl-CoA Desaturase (SCD) . SCD is an enzyme that plays a crucial role in the biosynthesis of monounsaturated fatty acids (MUFAs), which are key molecules for cancer cell proliferation .
Mode of Action
CVT-11127 acts as a potent inhibitor of SCD . It interacts with SCD, reducing its activity and thereby decreasing the production of MUFAs . This interaction leads to significant changes in the cell cycle and cell survival.
Biochemical Pathways
The inhibition of SCD by CVT-11127 affects the lipid biosynthesis pathway, specifically the conversion of saturated fatty acids (SFAs) into MUFAs . This disruption leads to a decrease in the rate of lipogenesis, which is critical for cell replication and survival .
Result of Action
The action of CVT-11127 leads to a reduction in lipid synthesis and an impairment in cell proliferation . It blocks the progression of the cell cycle at the G1/S phase and triggers programmed cell death or apoptosis . These effects are seen in cancer cells, such as lung cancer cells .
Eigenschaften
IUPAC Name |
N-[2-[6-[(3,4-dichlorophenyl)methylamino]-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2N5O3/c1-15(33)28-11-12-32-24-21(30-23(25(32)34)17-4-6-18(35-2)7-5-17)9-10-22(31-24)29-14-16-3-8-19(26)20(27)13-16/h3-10,13H,11-12,14H2,1-2H3,(H,28,33)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTIQVJHZDSETN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=CC(=N2)NCC3=CC(=C(C=C3)Cl)Cl)N=C(C1=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



